3,5-Bis(3,4-dimethylphenyl)isoxazole
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Overview
Description
3,5-Bis(3,4-dimethylphenyl)isoxazole is a heterocyclic compound belonging to the isoxazole family. Isoxazoles are five-membered rings containing three carbon atoms, one nitrogen atom, and one oxygen atom. This particular compound is characterized by the presence of two 3,4-dimethylphenyl groups attached to the 3 and 5 positions of the isoxazole ring. Isoxazoles are known for their diverse biological activities and are commonly found in many commercially available drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Bis(3,4-dimethylphenyl)isoxazole can be achieved through various methods. One common approach involves the cycloaddition reaction of nitrile oxides with alkynes. Another method involves the reaction of hydroxyimoyl halides with dipolarophiles under mild basic conditions .
Industrial Production Methods
Industrial production of this compound typically involves scalable and efficient synthetic routes. One such method is the solvent-free synthesis under ball-milling conditions, which uses a recyclable copper/alumina nanocomposite catalyst . This method allows for the synthesis of 3,5-disubstituted isoxazoles in moderate to excellent yields.
Chemical Reactions Analysis
Types of Reactions
3,5-Bis(3,4-dimethylphenyl)isoxazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of dihydroisoxazole derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl rings.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or alkylating agents.
Major Products
The major products formed from these reactions include various substituted isoxazoles and dihydroisoxazole derivatives .
Scientific Research Applications
3,5-Bis(3,4-dimethylphenyl)isoxazole has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Used in the synthesis of materials with specific properties, such as polymers and dyes
Mechanism of Action
The mechanism of action of 3,5-Bis(3,4-dimethylphenyl)isoxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. This interaction can result in various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3,5-Bis(3,4-dimethylphenyl)isoxazole include:
- 3,5-Bis(3,4-dimethylphenyl)-4,5-dihydroisoxazole
- 3,4,5-Trisubstituted isoxazoles
- 3,5-Bis(het)arylisoxazoles
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of two 3,4-dimethylphenyl groups. This structural feature imparts distinct chemical and biological properties to the compound, making it a valuable molecule for various applications .
Properties
Molecular Formula |
C19H19NO |
---|---|
Molecular Weight |
277.4 g/mol |
IUPAC Name |
3,5-bis(3,4-dimethylphenyl)-1,2-oxazole |
InChI |
InChI=1S/C19H19NO/c1-12-5-7-16(9-14(12)3)18-11-19(21-20-18)17-8-6-13(2)15(4)10-17/h5-11H,1-4H3 |
InChI Key |
ORGOORYNCHEKEE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC(=NO2)C3=CC(=C(C=C3)C)C)C |
Origin of Product |
United States |
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